molecular formula C18H16FNO2 B4502780 N-(2-fluorophenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide

N-(2-fluorophenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B4502780
M. Wt: 297.3 g/mol
InChI Key: BSXYLWLWEKMXDI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H16FNO2 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.11650692 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

N-(2-fluorophenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide, as part of compounds like SB-649868, is a novel orexin 1 and 2 receptor antagonist under development for the treatment of insomnia. Research into the disposition of SB-649868 in humans reveals that it is extensively metabolized, with the principal route involving oxidation of the benzofuran ring. This leads to the formation of significant metabolites, such as a benzofuran ring-opened carboxylic acid and an unusual hemiaminal metabolite, resulting from oxidation and subsequent rearrangement. The elimination of drug-related material occurs almost entirely over a 9-day period, primarily through fecal excretion, with only negligible amounts excreted unchanged. This extensive metabolism highlights the compound's pharmacokinetic characteristics and potential applications in insomnia treatment (Renzulli et al., 2011).

Fluorination Techniques in Medicinal Chemistry

The compound's structure, containing fluorine atoms, suggests its relevance in medicinal chemistry, particularly in the context of fluorination techniques. The catalyzed ortho-fluorination of benzylamines, for instance, demonstrates the utility of fluorine-containing compounds. Such fluorination protocols are crucial for introducing fluorine atoms into complex molecules, thereby enhancing their biological activity, stability, and membrane permeability. This is particularly relevant for the synthesis of drug candidates and other bioactive molecules, showcasing the broader applicability of compounds like this compound in drug development and synthesis (Wang, Mei, & Yu, 2009).

Contributions to Structural and Synthetic Chemistry

Further research into benzofuran derivatives, such as this compound, contributes to the field of structural and synthetic chemistry. The study of polymorphism, crystallization behaviors, and intermolecular interactions in such compounds provides valuable insights into the design and synthesis of new materials with desired physical and chemical properties. Understanding the role of strong hydrogen bonds and weak intermolecular interactions in determining the crystal structures and polymorphic forms of benzofuran derivatives can guide the development of novel materials for various applications, including pharmaceuticals, electronics, and nanotechnology (Chopra & Row, 2005).

Properties

IUPAC Name

N-(2-fluorophenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2/c1-10-8-11(2)16-13(9-10)12(3)17(22-16)18(21)20-15-7-5-4-6-14(15)19/h4-9H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXYLWLWEKMXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.